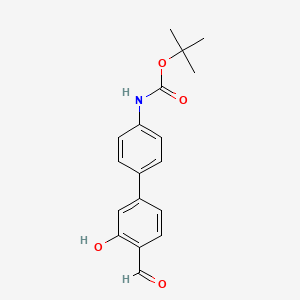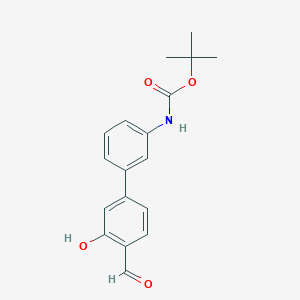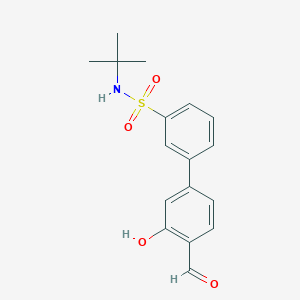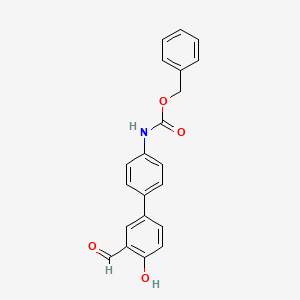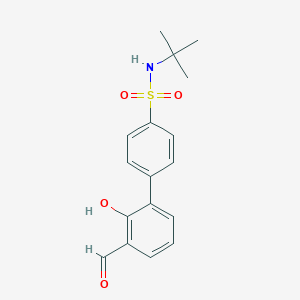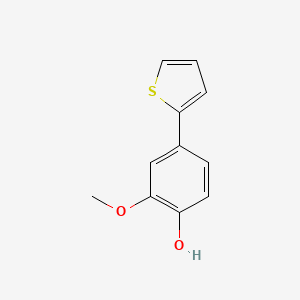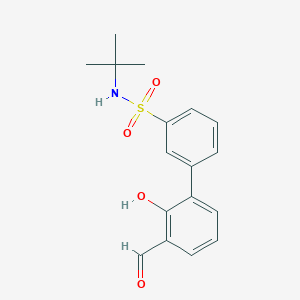
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BSPF-95) is a sulfonamide derivative of phenol, with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, due to its unique properties.
Scientific Research Applications
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, due to its unique properties. It is used in biochemical and physiological experiments, as it has the ability to inhibit enzymes and modify protein structure. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used in studies involving the modification of protein structure, such as the modulation of the activity of tyrosine kinases and the inhibition of protein kinase C.
Mechanism of Action
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is not fully understood, but it is thought to involve the inhibition of enzymes and the modification of protein structure. It is believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme, blocking its activity. It is also believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the protein, inducing conformational changes that alter its activity.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been shown to modulate the activity of tyrosine kinases and inhibit protein kinase C. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. It is also stable, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it is not compatible with aqueous solutions. In addition, it may have toxic effects at high concentrations.
Future Directions
There are a number of potential future directions for the use of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the development of new drugs for the treatment of diseases, such as cancer and inflammation. It could also be used in the development of new diagnostic tools, such as imaging agents and biosensors. In addition, it could be used in the development of new materials, such as nanomaterials and polymers. Finally, it could be used in the development of new biocatalysts, such as enzymes and antibodies.
Synthesis Methods
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is synthesized from the reaction of p-toluenesulfonyl chloride and 6-hydroxybenzaldehyde in the presence of a base, such as pyridine. The reaction produces a sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%. The reaction mechanism is as follows:
Reaction Mechanism
The first step of the reaction is the nucleophilic substitution of the p-toluenesulfonyl chloride with the 6-hydroxybenzaldehyde. The p-toluenesulfonyl chloride acts as the electrophile, while the 6-hydroxybenzaldehyde acts as the nucleophile. The pyridine acts as a base, and it helps to deprotonate the 6-hydroxybenzaldehyde, allowing it to react with the p-toluenesulfonyl chloride. The reaction then proceeds to form the sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%.
properties
IUPAC Name |
N-tert-butyl-3-(3-formyl-2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-8-4-6-12(10-14)15-9-5-7-13(11-19)16(15)20/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGNZFHXUEIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
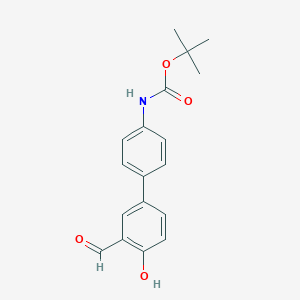
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
